Industrial Validation: Documented Use as Key Intermediate in Clinical-Stage SRC Kinase Inhibitor AZD0530
5,7-Difluoroquinazolin-4(3H)-one is explicitly documented as intermediate (IX) in the process development and scale-up route for manufacturing SRC kinase inhibitor AZD0530 (saracatinib) . In contrast, unsubstituted quinazolin-4-one lacks this industrial validation. The AZD0530 route uses this difluoro intermediate in two distinct synthetic pathways: condensation with 4-hydroxytetrahydropyran (t-BuOK, refluxing THF) to yield 5-(tetrahydropyran-4-yloxy)quinazoline derivative (XI), or conversion to 4-chloro-5,7-difluoroquinazoline (XIII) via POCl3/DIEA treatment [1].
| Evidence Dimension | Industrial adoption and documented synthetic utility in commercial drug candidate manufacturing |
|---|---|
| Target Compound Data | Explicitly named as intermediate (IX) in AZD0530 process patent WO 2006064217/EP 1871769; two validated downstream pathways [1] |
| Comparator Or Baseline | Unsubstituted quinazolin-4-one: no documented role in any clinical-stage kinase inhibitor process development |
| Quantified Difference | Binary: present in patented industrial route vs. absent |
| Conditions | AstraZeneca AZD0530 manufacturing process; cyclization of 2-amino-4,6-difluorobenzamide (VIII) with triethyl orthoformate and HCl at 140 °C |
Why This Matters
Procurement of this specific intermediate is mandatory for reproducing or scaling the validated AZD0530 synthetic route—alternative quinazolinones will not yield the correct regioisomer.
- [1] Ford, J.G. et al. (AstraZeneca). Process for the preparation of quinazoline derivatives. WO 2006064217; EP 1871769. Intermediate IX: 5,7-difluoroquinazolin-4(3H)-one. View Source
